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Compound of Interest

Compound Name: FM-381

Cat. No.: B15610211

In the landscape of kinase inhibitor research, particularly within the Janus kinase (JAK) family,
both highly selective tool compounds and clinically approved drugs offer valuable insights. This
guide provides a comparative analysis of FM-381, a potent and selective covalent inhibitor of
JAKS, and upadacitinib, a clinically approved selective JAK1 inhibitor. This objective
comparison, supported by available experimental data, is intended for researchers, scientists,
and drug development professionals to inform their studies in immunology, inflammation, and
beyond.

Mechanism of Action and Target Selectivity

Both FM-381 and upadacitinib are small molecule inhibitors targeting members of the JAK
family of tyrosine kinases, which are crucial for cytokine signaling. However, they exhibit
distinct selectivity profiles and mechanisms of inhibition.

FM-381 is a covalent reversible inhibitor that displays high potency and selectivity for JAK3.[1]
[2][3] It achieves this by targeting a unique cysteine residue (Cys909) at the gatekeeper
position of JAK3.[1][2] This covalent binding mechanism contributes to its high potency.

Upadacitinib is an ATP-competitive inhibitor that is selective for JAK1.[4][5][6][7] By binding to
the ATP-binding site of JAK1, it prevents the phosphorylation of the kinase and subsequent
downstream signaling.[8][9] Its selectivity for JAK1 is a key feature that has been explored for
therapeutic benefit in various inflammatory conditions.[10][11]

Data Presentation: In Vitro Inhibitory Activity
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The following tables summarize the in vitro inhibitory activity of FM-381 and upadacitinib
against the four members of the JAK family. It is important to note that the data presented here
are compiled from different studies and the experimental conditions may vary.

Table 1: FM-381 In Vitro Inhibitory Activity against JAK Family Kinases

Target IC50 (nM) Selectivity over JAK3
JAK3 0.154[1] 1-fold

JAK1 63.14 410-fold[1]

JAK?2 415.8 2700-fold[1]

TYK2 554.4 3600-fold[1]

Table 2: Upadacitinib In Vitro Inhibitory Activity against JAK Family Kinases

IC50 (nM) - Enzymatic

Target Assay IC50 (nM) - Cellular Assay
JAK1 43[10] 14[8]

JAK2 120[6] 593[8]

JAK3 2300[6] >1820

TYK2 4700[6] >2660

Signaling Pathway Inhibition

Both FM-381 and upadacitinib function by inhibiting the JAK-STAT signaling pathway, a critical
pathway for the transduction of signals from numerous cytokine and growth factor receptors. By
blocking the kinase activity of specific JAKs, these inhibitors prevent the phosphorylation and
activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs
typically dimerize and translocate to the nucleus to regulate the transcription of target genes
involved in inflammation and immune responses. The differential selectivity of FM-381 for JAK3
and upadacitinib for JAK1 means they modulate the signaling of different sets of cytokines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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